molecular formula C23H25NO3S B11481816 N-(1-adamantylmethyl)dibenzo[b,d]furan-2-sulfonamide

N-(1-adamantylmethyl)dibenzo[b,d]furan-2-sulfonamide

Cat. No.: B11481816
M. Wt: 395.5 g/mol
InChI Key: BGHCLLCNMZZMBC-UHFFFAOYSA-N
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Description

N-(ADAMANTAN-1-YLMETHYL)DIBENZO[B,D]FURAN-2-SULFONAMIDE: is a complex organic compound that combines the structural features of adamantane and dibenzofuran with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(ADAMANTAN-1-YLMETHYL)DIBENZO[B,D]FURAN-2-SULFONAMIDE typically involves the reaction of adamantane derivatives with dibenzofuran sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(ADAMANTAN-1-YLMETHYL)DIBENZO[B,D]FURAN-2-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-(ADAMANTAN-1-YLMETHYL)DIBENZO[B,D]FURAN-2-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This mechanism is similar to that of other sulfonamide drugs, which inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis .

Comparison with Similar Compounds

  • N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide
  • 1,2-Disubstituted adamantane derivatives
  • Dibenzofuran derivatives

Uniqueness: N-(ADAMANTAN-1-YLMETHYL)DIBENZO[B,D]FURAN-2-SULFONAMIDE is unique due to its combination of the adamantane and dibenzofuran structures with a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C23H25NO3S

Molecular Weight

395.5 g/mol

IUPAC Name

N-(1-adamantylmethyl)dibenzofuran-2-sulfonamide

InChI

InChI=1S/C23H25NO3S/c25-28(26,24-14-23-11-15-7-16(12-23)9-17(8-15)13-23)18-5-6-22-20(10-18)19-3-1-2-4-21(19)27-22/h1-6,10,15-17,24H,7-9,11-14H2

InChI Key

BGHCLLCNMZZMBC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=CC5=C(C=C4)OC6=CC=CC=C65

Origin of Product

United States

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